molecular formula C8H6F3NO B14228827 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- CAS No. 615580-37-5

2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)-

Cat. No.: B14228827
CAS No.: 615580-37-5
M. Wt: 189.13 g/mol
InChI Key: AEKRUEMELLRGQQ-UHFFFAOYSA-N
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Description

2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)-: is an organic compound that belongs to the class of pyridinecarboxaldehydes This compound is characterized by the presence of a pyridine ring substituted with a formyl group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- can be achieved through several methods. One common approach involves the catalytic oxidation of pyridine derivatives. For instance, the compound can be synthesized by the oxidation of 4-methyl-6-(trifluoromethyl)pyridine using specific catalysts such as palladium complexes or indium chloride under mild conditions . Another method involves the three-component coupling reaction of dicarbonyl compounds, aldehydes, and urea/thiourea catalyzed by indium chloride .

Industrial Production Methods: In industrial settings, the production of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- typically involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: 2-Pyridinecarboxylic acid derivatives.

    Reduction: 2-Pyridinemethanol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The formyl group in the compound can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby modulating their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins .

Comparison with Similar Compounds

Uniqueness: 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- is unique due to the combined presence of the methyl and trifluoromethyl groups, which impart distinct steric and electronic effects.

Properties

CAS No.

615580-37-5

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H6F3NO/c1-5-2-6(4-13)12-7(3-5)8(9,10)11/h2-4H,1H3

InChI Key

AEKRUEMELLRGQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(F)(F)F)C=O

Origin of Product

United States

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